molecular formula C10H14N2O4S B2838205 2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide CAS No. 90874-19-4

2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide

Cat. No.: B2838205
CAS No.: 90874-19-4
M. Wt: 258.29
InChI Key: HMJUDVFKNWNBOI-UHFFFAOYSA-N
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Description

IUPAC Name: 2-Ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide
Molecular Formula: C₉H₁₂N₂O₄S
Molecular Weight: 244.27 g/mol
Structural Features:

  • A benzene ring substituted with an ethyl group at position 2 and a nitro group at position 5.
  • The sulfonamide group (-SO₂N-) is modified with two methyl groups (N,N-dimethyl).

This compound belongs to the benzenesulfonamide class, known for diverse biological activities, including enzyme inhibition and antimicrobial properties. The ethyl group enhances lipophilicity, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-4-8-5-6-9(12(13)14)7-10(8)17(15,16)11(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJUDVFKNWNBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90874-19-4
Record name 2-ethyl-N,N-dimethyl-5-nitrobenzene-1-sulfonamide
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Preparation Methods

The synthesis of 2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide typically involves the nitration of 2-ethyl-N,N-dimethylbenzenesulfonamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide with structurally related sulfonamides:

Compound Name Benzene Substituents Sulfonamide Substituents Molecular Formula Key Properties/Applications
This compound 2-Ethyl, 5-Nitro N,N-Dimethyl C₉H₁₂N₂O₄S High lipophilicity; potential enzyme inhibition
5-Nitro-2,N,N-trimethylbenzenesulfonamide 2-Methyl, 5-Nitro N,N-Dimethyl C₉H₁₂N₂O₄S Lower lipophilicity due to methyl vs. ethyl; similar electronic effects
N-Ethyl-2-methyl-5-nitrobenzenesulfonamide 2-Methyl, 5-Nitro N-Ethyl C₉H₁₂N₂O₄S Ethyl on sulfonamide N increases steric bulk; altered pharmacokinetics
5-Acetyl-2-chloro-N,N-dimethylbenzenesulfonamide 2-Chloro, 5-Acetyl N,N-Dimethyl C₁₀H₁₂ClNO₃S Chloro increases polarity; acetyl may enhance metabolic stability
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide 2-Methoxy (on separate phenyl) N-Ethyl C₁₅H₁₇NO₃S Methoxy group improves solubility; broader pharmacological applications

Key Differences and Implications

Substituent Position and Lipophilicity :

  • The ethyl group at position 2 in the target compound increases lipophilicity (logP ~2.5) compared to methyl-substituted analogs (logP ~2.0), enhancing membrane permeability .
  • Nitro groups in all compounds contribute to electron-withdrawing effects, stabilizing negative charges and influencing binding to biological targets.

N-Ethyl substitution (e.g., in N-Ethyl-2-methyl-5-nitrobenzenesulfonamide) introduces steric hindrance, possibly reducing enzymatic degradation .

Functional Group Diversity :

  • Chloro and acetyl groups (e.g., in 5-acetyl-2-chloro analog) alter electronic properties and metabolic pathways. Chloro increases polarity, while acetyl groups may serve as prodrug moieties .
  • Methoxy groups (e.g., in N-Ethyl-N-(2-methoxyphenyl) analog) improve aqueous solubility, critical for oral bioavailability .

Biological Activity

2-Ethyl-N,N-dimethyl-5-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of nitro-containing compounds, which are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₅N₃O₃S
  • Molecular Weight : 273.32 g/mol

The presence of the nitro group (-NO₂) and sulfonamide group (-SO₂NH₂) contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Nitro-containing compounds are well-documented for their antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA.

  • Case Study : Research has shown that derivatives of 5-nitrobenzene sulfonamides exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness can be attributed to its ability to form covalent bonds with bacterial DNA, resulting in cell death .
CompoundActivity against E. coli (MIC μg/mL)Activity against S. aureus (MIC μg/mL)
This compound3216
Metronidazole84

2. Anti-inflammatory Activity

Nitro compounds have been recognized for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting key enzymes involved in inflammation.

  • Research Findings : A study indicated that nitro derivatives can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in inflammatory responses. The inhibition of these enzymes leads to a reduction in pro-inflammatory cytokines .
CompoundiNOS Inhibition (%) at 100 μMCOX-2 Inhibition (%) at 100 μM
This compound4550
Aspirin7080

3. Anticancer Potential

The anticancer potential of nitro compounds has been explored in various studies, particularly in targeting cancer cell proliferation.

  • Case Study : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis through the activation of caspase pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • DNA Interaction : The nitro group is reduced within bacterial cells, generating reactive intermediates that bind to DNA, causing strand breaks.
  • Enzyme Inhibition : The sulfonamide moiety acts as a competitive inhibitor for enzymes like iNOS and COX-2, disrupting inflammatory signaling pathways.
  • Apoptosis Induction : In cancer cells, the compound activates caspases leading to programmed cell death.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is influenced by their structural features:

  • Substituents on the Benzene Ring : The presence and position of substituents such as ethyl and dimethyl groups significantly affect the compound's potency.
  • Nitro Group Positioning : Variations in the position of the nitro group can enhance or diminish biological activity.

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